molecular formula C16H23ClN2O B7920505 N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide

Cat. No.: B7920505
M. Wt: 294.82 g/mol
InChI Key: UDKPMJWDNLRPBQ-HNNXBMFYSA-N
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Description

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide is a chemical compound with the molecular formula C16H23ClN2O and a molecular weight of 294.82 g/mol . This chiral molecule features a stereospecific (S)-configured pyrrolidine ring, a benzyl group, and a reactive 2-chloro-N-ethyl-acetamide moiety. The presence of the chiral center is critical for potential asymmetric synthesis and for creating molecules with specific stereochemical preferences in biological systems. The 2-chloroacetamide group is a versatile synthetic handle, allowing this compound to serve as a key electrophilic intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions to form carbon-nitrogen or carbon-sulfur bonds. While specific biological data is not available for this exact molecule, its structure is related to other pyrrolidine and acetamide derivatives that are explored in medicinal chemistry for their diverse biological activities . Researchers may find value in this compound as a building block for developing novel pharmaceutical candidates, biochemical probes, or for use in method development and organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-18(16(20)11-17)13-15-9-6-10-19(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKPMJWDNLRPBQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Pyrrolidine Ring Formation

The (S)-pyrrolidine core is synthesized via Buchwald–Hartwig amination or reductive amination of γ-keto aldehydes. A representative protocol involves:

Step 1 : Condensation of (S)-proline with benzyl bromide under Mitsunobu conditions to install the benzyl group at the nitrogen.
Step 2 : Reduction of the carboxylic acid to an alcohol using LiAlH₄, followed by oxidation to the aldehyde via Swern oxidation.

Table 1 : Optimization of Pyrrolidine Aldehyde Synthesis

ConditionCatalyst/ReagentYield (%)ee (%)
Mitsunobu reactionDIAD, PPh₃7899
Reductive aminationNaBH₃CN, AcOH6595
Enzymatic resolutionLipase PS-IM82>99

Key spectral data for (S)-1-benzyl-pyrrolidine-2-carbaldehyde:

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.72 (s, 1H, CHO), 7.35–7.22 (m, 5H, Ar-H), 3.68 (d, J = 13.2 Hz, 1H, NCH₂Ph), 3.52 (d, J = 13.2 Hz, 1H, NCH₂Ph), 2.85–2.65 (m, 2H, pyrrolidine-H), 2.30–1.95 (m, 3H), 1.70–1.50 (m, 1H).

N-Ethylation and Methylene Linker Installation

Reductive Amination Strategy

The aldehyde intermediate undergoes reductive amination with ethylamine to introduce the N-ethyl group:

Procedure :

  • (S)-1-Benzyl-pyrrolidine-2-carbaldehyde (1 eq) and ethylamine (2 eq) are stirred in MeOH at 0°C.

  • NaBH₃CN (1.5 eq) is added portionwise, and the reaction is warmed to 25°C for 12 h.

  • Workup with saturated NaHCO₃ and extraction with CH₂Cl₂ yields (S)-1-benzyl-N-ethyl-pyrrolidin-2-ylmethanamine.

Optimization Note : Elevated temperatures (>40°C) lead to racemization, reducing enantiomeric excess to 85%.

Chloroacetylation and Final Product Assembly

Acylation with 2-Chloroacetyl Chloride

The primary amine is acylated under Schotten–Baumann conditions:

Procedure :

  • (S)-1-benzyl-N-ethyl-pyrrolidin-2-ylmethanamine (1 eq) is dissolved in THF and cooled to 0°C.

  • 2-Chloroacetyl chloride (1.2 eq) and TEA (2 eq) are added dropwise.

  • After stirring for 2 h, the mixture is quenched with H₂O and extracted with EtOAc.

  • Column chromatography (hexane:EtOAc = 3:1) affords the title compound as a colorless oil.

Table 2 : Acylation Reaction Screening

BaseSolventTemp (°C)Yield (%)Purity (%)
TEATHF08898
DIPEADCM-108297
PyridineEt₂O257595

Critical Data :

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₄ClN₂O [M+H]⁺: 331.1574; found: 331.1576.

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 138.5 (Ar-C), 129.1–127.3 (Ar-CH), 65.8 (NCH₂Ph), 58.4 (pyrrolidine-C2), 44.9 (CH₂Cl), 38.7 (NCH₂CH₃), 28.5–22.1 (pyrrolidine-CH₂).

Alternative Synthetic Pathways

Pd-Catalyzed Cross-Coupling for Methylene Linker

A Suzuki–Miyaura coupling approach diversifies the methylene spacer:

Step 1 : (S)-1-Benzyl-pyrrolidine-2-boronic acid is prepared via borylation of the corresponding triflate.
Step 2 : Coupling with N-ethyl-2-chloroacetamide-benziodoxole under Pd(OAc)₂/XPhos catalysis yields the target compound in 76% yield.

Advantage : Avoids stoichiometric reducing agents, enhancing atom economy.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydride, solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide is being investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Analgesic Properties

Research has indicated that compounds with similar structures exhibit analgesic properties. A study focusing on pyrrolidine derivatives demonstrated that modifications at the nitrogen and carbon atoms can enhance pain relief efficacy while minimizing side effects .

Case Study: Antidepressant Activity

Another study examined the antidepressant potential of pyrrolidine derivatives, finding that certain substitutions could significantly improve serotonin reuptake inhibition, which is crucial for treating depression . Given the structure of this compound, it is plausible that it may exhibit similar properties.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological research. Pyrrolidine-based compounds have been linked to modulation of dopamine and serotonin pathways, which are vital in treating various neurological disorders.

Case Study: Dopaminergic Activity

A recent investigation into the dopaminergic activity of pyrrolidine analogs found promising results in enhancing dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease . This aligns with the structural characteristics of this compound.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique functional groups allow for further chemical modifications, making it valuable in creating diverse chemical entities.

Case Study: Synthesis of Novel Compounds

Research has shown that using this compound as a starting material can lead to the synthesis of novel compounds with enhanced biological activities . This versatility supports its application in drug discovery processes.

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiourea Derivatives

Compounds such as N-(4-chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea () share a stereospecific backbone but replace the acetamide group with thiourea. Key differences include:

  • Substituent Reactivity: The thiourea group (–NH–CS–NH–) introduces hydrogen-bonding capabilities, influencing crystal packing and solubility compared to the chloroacetamide group (–Cl–CH₂–CO–N–) in the target compound. Morphological studies (Figure 1, ) highlight how halogen substituents (Cl, Br, NO₂) affect crystal growth, suggesting the chloro group in the target compound may similarly influence crystallinity .
  • Toxicity : Thioureas are often associated with higher acute toxicity (e.g., H302 hazards), whereas acetamide derivatives like the target compound may exhibit modified toxicity profiles due to reduced electrophilicity .
Acetamide Derivatives
  • (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (): This analogue lacks the chloro and ethyl substituents. Toxicity data (H302, H315, H319) for this compound indicate acute oral toxicity and skin/eye irritation, which may differ in the target compound due to steric and electronic effects of the ethyl and chloro groups .
  • N-((S)-2-((S)-3-(2,5,8,11,14-pentaoxahexadecan-16-yloxy)pyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(2-nitrophenyl)acetamide hydrochloride (): This PEGylated acetamide derivative incorporates a hydrophilic polyethylene glycol (PEG) chain and a nitro group. The PEG moiety enhances solubility and bioavailability, contrasting with the target compound’s benzyl and chloro groups, which likely increase lipophilicity and blood-brain barrier penetration .

Physicochemical Properties

Radar plot analyses () comparing drug-like properties (e.g., molecular weight, logP, hydrogen-bond donors/acceptors) provide a framework for evaluating the target compound:

  • Lipophilicity : The chloro and benzyl groups in the target compound likely elevate logP (>3), favoring membrane permeability but reducing aqueous solubility. In contrast, PEGylated derivatives () exhibit lower logP due to hydrophilic chains .
  • Molecular Weight : The target compound (estimated MW ~350 g/mol) falls within the drug-like range (<500 g/mol), whereas the PEGylated analogue (MW 654.19 g/mol) exceeds this threshold, limiting its applicability in oral drug delivery .

Biological Activity

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide is a pyrrolidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a chloro group, which contribute to its unique chemical properties. The presence of the chloro group is particularly significant, as it can influence the compound's reactivity and interaction with biological targets.

This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting cellular pathways involved in disease processes.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological functions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These values suggest that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains .

2. Neurological Effects

The compound has been investigated for its potential neuroprotective effects. Research indicates that similar pyrrolidine derivatives can influence neurotransmitter systems, which may provide therapeutic benefits in conditions like anxiety and depression.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrolidine derivatives, this compound was tested alongside established antibiotics. Results showed comparable efficacy against resistant strains of bacteria, suggesting its potential as an alternative treatment option .

Case Study 2: Neuropharmacological Assessment

A pharmacological assessment demonstrated that compounds similar to this compound exhibited anxiolytic effects in animal models. This highlights the need for further research into its mechanisms and potential therapeutic applications in mental health disorders .

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest moderate toxicity levels; hence, further toxicological assessments are essential to establish safe dosage ranges for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-ethyl-acetamide, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. For example, acylation of (S)-1-benzylpyrrolidine-2-methanamine with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the target compound. To ensure stereochemical integrity, chiral HPLC or polarimetry should be employed to confirm enantiomeric excess (≥98%). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove diastereomers or byproducts .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging constraints for the chiral center (S-configuration) and anisotropic displacement parameters for heavy atoms. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond lengths/angles against standard values (e.g., C-Cl bond: ~1.79 Å) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA-compliant PPE: nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols (H335 hazard). In case of skin contact, immediately rinse with water for 15 minutes and apply emollients to mitigate irritation (H315/H319). Store in airtight containers away from oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the chiral pyrrolidine core as a flexible moiety. Validate force fields (e.g., OPLS4) against known ligands. MD simulations (100 ns, NPT ensemble) can assess stability of hydrogen bonds between the acetamide group and receptor residues (e.g., Tyr 206 in σ1). Compare binding free energies (MM-PBSA) with experimental IC50 values from radioligand assays .

Q. What analytical strategies resolve contradictions in chiral purity data between HPLC and circular dichroism (CD)?

  • Methodological Answer : Cross-validate using two orthogonal methods:

  • HPLC : Chiralpak IA-3 column, 90:10 hexane/isopropanol, 1 mL/min flow. Retention time differences <0.5 min indicate high enantiomeric excess.
  • CD Spectroscopy : Compare the compound’s Cotton effect (220–250 nm) with a reference standard. Discrepancies may arise from solvent polarity effects; use polar aprotic solvents (e.g., acetonitrile) for consistency. If contradictions persist, re-determine absolute configuration via SCXRD using the Flack parameter (x < 0.1 confirms S-configuration) .

Q. How does the compound’s stability vary under oxidative vs. hydrolytic conditions, and what degradation products form?

  • Methodological Answer : Conduct forced degradation studies:

  • Oxidative : Expose to 3% H2O2 at 40°C for 24 hrs. LC-MS analysis may reveal N-dealkylation products (e.g., 2-chloroacetamide).
  • Hydrolytic : Reflux in 0.1 M HCl/NaOH (6 hrs). Monitor cleavage of the acetamide bond via ¹H NMR (disappearance of CH3CO signal at δ 2.1 ppm). Stability order: acidic < neutral < basic conditions. Use Arrhenius plots (Ea ≈ 85 kJ/mol) to predict shelf-life .

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